![molecular formula C16H15FN4O B12463773 14-Fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one](/img/structure/B12463773.png)
14-Fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14-Fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[142102,608,18It belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors, which play a significant role in DNA repair responses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pamiparib involves the development of fused tetra- or pentacyclic dihydrodiazepinoindolone derivatives. The synthetic route includes multiple steps, starting from the preparation of intermediate compounds, followed by cyclization and functionalization reactions .
Industrial Production Methods
Industrial production of pamiparib involves optimizing the synthetic route for large-scale manufacturing. This includes ensuring the availability of raw materials, optimizing reaction conditions, and implementing purification processes to achieve high yields and purity .
化学反应分析
Types of Reactions
Pamiparib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
科学研究应用
Pamiparib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of PARP inhibition and DNA repair.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.
作用机制
Pamiparib exerts its effects by inhibiting the activity of PARP enzymes, specifically PARP-1 and PARP-2. These enzymes are involved in the repair of single-strand DNA breaks. By inhibiting PARP activity, pamiparib prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death in cancer cells .
相似化合物的比较
Similar Compounds
Olaparib: Another PARP inhibitor used in cancer treatment.
Rucaparib: A PARP inhibitor with similar applications in oncology.
Niraparib: A PARP inhibitor used for the treatment of ovarian cancer.
Uniqueness
Pamiparib is unique due to its high selectivity for PARP-1 and PARP-2, as well as its excellent drug metabolism and pharmacokinetics properties. It also shows significant brain penetration, making it a promising candidate for the treatment of brain tumors .
属性
分子式 |
C16H15FN4O |
|---|---|
分子量 |
298.31 g/mol |
IUPAC 名称 |
14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one |
InChI |
InChI=1S/C16H15FN4O/c1-16-3-2-4-21(16)7-11-13-12-9(15(22)20-19-11)5-8(17)6-10(12)18-14(13)16/h5-6,18H,2-4,7H2,1H3,(H,20,22) |
InChI 键 |
DENYZIUJOTUUNY-UHFFFAOYSA-N |
规范 SMILES |
CC12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B12463692.png)
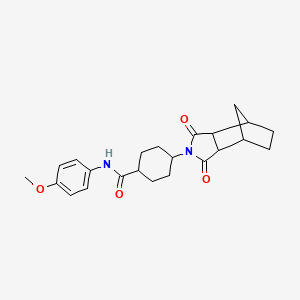
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate](/img/structure/B12463704.png)
![N-(2,5-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12463709.png)
![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B12463715.png)
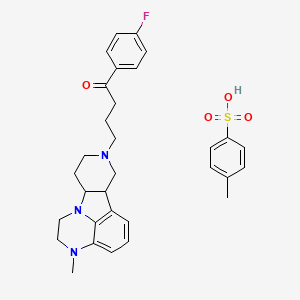
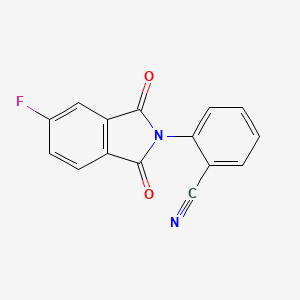
![1-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)prolinamide](/img/structure/B12463727.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463729.png)
![3-amino-1-(4-cyanophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B12463734.png)
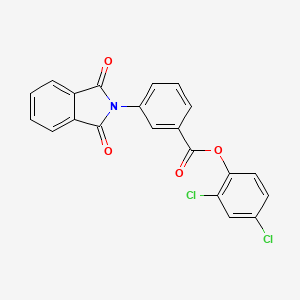
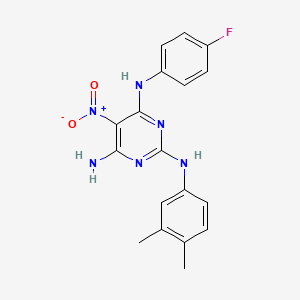
![2-[(17-hydroxy-3,20-dioxopregna-1,4-dien-21-yl)oxy]-N,N,N-trimethyl-2-oxoethanaminium](/img/structure/B12463743.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-ethoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12463762.png)
